N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
Description
N-((4-(4-Bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4 and a thioether-linked 2-oxoethyl moiety functionalized with a thiazol-2-ylamino group. This compound belongs to a class of molecules explored for their pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O2S2/c1-14-3-2-4-15(11-14)20(31)25-12-18-27-28-22(29(18)17-7-5-16(23)6-8-17)33-13-19(30)26-21-24-9-10-32-21/h2-11H,12-13H2,1H3,(H,25,31)(H,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGWTQDGRFQAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic molecule that exhibits various biological activities due to its unique structural components. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of the compound is C21H16BrN7O4S2 , and it includes several key functional groups:
- Thiazole and triazole rings , which are known for their biological significance.
- A bromophenyl group that may enhance the compound's interaction with biological targets.
- A methylbenzamide moiety that contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that compounds containing thiazole and triazole moieties often exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study by Evren et al. (2019), thiazole-integrated compounds were tested against A549 human lung adenocarcinoma cells. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
Antimicrobial Properties
The presence of the thiazole ring in the compound suggests potential antimicrobial activity. Several studies highlight the effectiveness of thiazole derivatives against a range of pathogens.
Comparative Study: Antimicrobial Efficacy
A comparative study evaluated several thiazole-based compounds against common bacterial strains. The results indicated that certain derivatives displayed antimicrobial activity comparable to traditional antibiotics like norfloxacin .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Target Compound | Multiple strains | 8 µg/mL |
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to disrupt microbial cell membranes, enhancing its antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Modifications in the molecular structure can significantly impact its efficacy:
- Bromine Substitution : The presence of bromine on the phenyl ring has been associated with increased cytotoxicity in related compounds .
- Thiazole and Triazole Integration : The combination of these heterocycles is essential for maintaining biological activity, as evidenced by SAR studies showing that modifications to these rings can lead to loss of function .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
- Triazole-Thioether Derivatives: Compound [7–9] (): These derivatives retain the 1,2,4-triazole core but feature sulfonylphenyl and difluorophenyl substituents. Unlike the target compound, they lack the thiazol-2-ylamino group, instead forming tautomeric thione structures confirmed via IR (νC=S at 1247–1255 cm⁻¹) and NMR . N-{2-[4-Allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide (): Shares the triazole-thioether backbone and thiazole substituent but incorporates an allyl group and phenoxyacetamide, resulting in distinct binding properties (ACE2 binding energy: -5.51 kcal/mol) .
Thiadiazole vs. Thiazole Substitution :
Substituent Variations
- Benzamide Modifications: N-(4-Methoxybenzyl)-2-amino-4-phenyl-1,3-thiazole (): Substitutes 3-methylbenzamide with a 4-methoxybenzyl group, altering hydrophobicity (logP) and antioxidant efficacy .
Analytical Confirmation
- Spectroscopy :
Antimicrobial Potential
- Triazole-Thioethers () : Derivatives with bromophenyl and thiophenyl groups exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar efficacy .
- Thiazole-Containing Analogs () : Demonstrated antiviral (ACE2 inhibition) and enzyme-targeting properties, highlighting the pharmacophore’s versatility .
Antioxidant and Anti-Inflammatory Profiles
- N-(4-Substituted benzyl)-2-amino-1,3-thiazoles (): Show potent antioxidant activity via radical scavenging, suggesting the target’s benzamide group could enhance similar effects .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can intermediates be characterized?
The compound can be synthesized via multi-step reactions involving bromophenyl, thiazole, and triazole moieties. A common approach involves:
- Step 1 : Condensation of 4-(4-bromophenyl)-1,2,4-triazole derivatives with thiol-containing intermediates (e.g., 2-oxo-2-(thiazol-2-ylamino)ethanethiol) under acidic or basic conditions .
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., chloroacetyl chloride with thiazole amines) .
- Intermediate characterization : Use 1H/13C NMR to confirm regiochemistry, HRMS for molecular weight validation, and IR spectroscopy to track functional groups (e.g., C=O, S-H) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Enzyme inhibition : Target 5-lipoxygenase (5-LOX) or cyclooxygenase (COX) to assess anti-inflammatory potential .
Advanced Research Questions
Q. How can synthetic yield be optimized using design of experiments (DoE) or flow chemistry?
- DoE : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, triethylamine concentration in dioxane significantly impacts coupling efficiency .
- Flow chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., chloroacetyl chloride additions) and reduce side reactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Substitution patterns : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Bioisosteric replacements : Swap the thiazole ring with oxadiazole or triazine to assess impact on binding affinity .
- Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with thiazole NH) .
Q. What computational methods are suitable for analyzing its reactivity and binding modes?
- DFT calculations : Optimize geometry at B3LYP/6-311G** level to predict electrostatic potential (MEP) and Fukui indices for nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., with 5-LOX) over 100 ns trajectories to evaluate binding free energy (MM-PBSA) .
- Docking software (AutoDock Vina) : Screen against kinase or protease targets using grid boxes centered on catalytic residues .
Q. How can contradictions in biological activity data be resolved?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤1%) to minimize solvent interference .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., kinase inhibition) .
- Metabolic stability assays : Test liver microsome stability to rule out rapid degradation as a cause of false negatives .
Q. What mechanistic insights can be gained from studying its interaction with enzymes?
- Fluorescence quenching : Monitor tryptophan residues in 5-LOX upon ligand binding to calculate Stern-Volmer constants and binding stoichiometry .
- Kinetic assays : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
- X-ray crystallography : Co-crystallize with target enzymes (e.g., hMGL) to resolve binding poses at <2.0 Å resolution .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : TGA/DSC analysis reveals decomposition onset temperatures (>200°C for solid state) .
- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation .
- Solution stability : Store in anhydrous DMSO at -20°C; avoid aqueous buffers with pH >8 to prevent hydrolysis of the thioether bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
